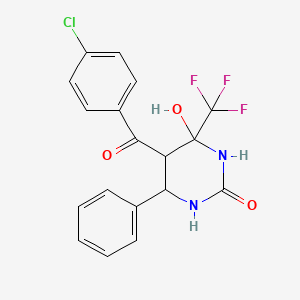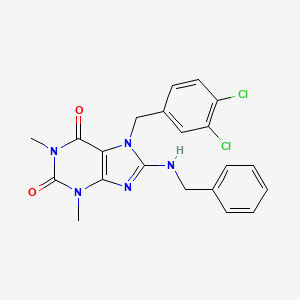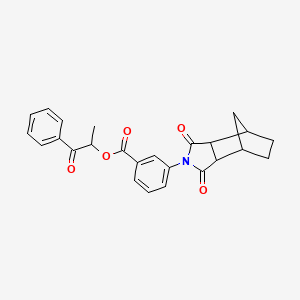
5-(4-Chlorobenzoyl)-4-hydroxy-6-phenyl-4-(trifluoromethyl)-1,3-diazinan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Chlorobenzoyl)-4-hydroxy-6-phenyl-4-(trifluoromethyl)-1,3-diazinan-2-one: is a chemical compound with the following properties:
Linear Formula: CHClFNO
CAS Number: 474092-50-7
Molecular Weight: 490.87 g/mol
This compound belongs to the class of tetrahydro-2(1H)-pyrimidinones and exhibits intriguing structural features, including a chlorobenzoyl group, a phenyl ring, and a trifluoromethyl substituent.
Méthodes De Préparation
Synthetic Routes:: The synthetic preparation of this compound involves several steps. While I don’t have specific data for this exact compound, similar compounds with variations in substituents have been synthesized. Here’s a general outline:
Starting Material: Begin with appropriate precursors, such as substituted benzaldehydes or benzoyl chlorides.
Cyclization: Cyclize the starting material using suitable reagents to form the diazinanone ring.
Hydroxylation: Introduce the hydroxy group at the desired position.
Substitution: Introduce the chlorobenzoyl group and the trifluoromethyl substituent.
Purification: Purify the compound through recrystallization or chromatography.
Industrial Production:: Industrial-scale production methods may involve modifications of the above steps, optimization for yield, and cost-effective processes.
Analyse Des Réactions Chimiques
This compound can undergo various reactions:
Oxidation: Oxidation of the phenolic hydroxyl group.
Reduction: Reduction of the carbonyl group.
Substitution: Substitution reactions at the chlorobenzoyl position.
Ring Opening: Diazinanone ring opening under specific conditions.
Common reagents include oxidizing agents (e.g., KMnO4), reducing agents (e.g., NaBH4), and nucleophiles (e.g., amines).
Major products depend on reaction conditions and substituents but may include derivatives with altered functional groups.
Applications De Recherche Scientifique
This compound finds applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Investigating its interactions with biological targets.
Medicine: Potential pharmaceutical applications.
Industry: As a precursor for specialty chemicals.
Mécanisme D'action
The exact mechanism remains an active area of research. It likely involves interactions with specific molecular targets or pathways, affecting cellular processes.
Comparaison Avec Des Composés Similaires
Similar compounds include:
5-(4-Chlorobenzoyl)-4-hydroxy-6-(4-isopropylphenyl)-4-(trifluoromethyl)-1,3-diazinan-2-one:
5-(4-Chlorobenzoyl)-6-(3-ethoxy-4-hydroxyphenyl)-4-hydroxy-4-(trifluoromethyl)-1,3-diazinan-2-one:
5-(4-Chlorobenzoyl)-4-hydroxy-6-[4-(methylsulfanyl)phenyl]-4-(trifluoromethyl)-1,3-diazinan-2-one:
These compounds share structural motifs but differ in substituents, leading to distinct properties.
Propriétés
Formule moléculaire |
C18H14ClF3N2O3 |
|---|---|
Poids moléculaire |
398.8 g/mol |
Nom IUPAC |
5-(4-chlorobenzoyl)-4-hydroxy-6-phenyl-4-(trifluoromethyl)-1,3-diazinan-2-one |
InChI |
InChI=1S/C18H14ClF3N2O3/c19-12-8-6-11(7-9-12)15(25)13-14(10-4-2-1-3-5-10)23-16(26)24-17(13,27)18(20,21)22/h1-9,13-14,27H,(H2,23,24,26) |
Clé InChI |
SHNBOUGTFVGPKS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2C(C(NC(=O)N2)(C(F)(F)F)O)C(=O)C3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-benzyl-6-imino-13-methyl-2-oxo-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11620454.png)
![2-(4-benzylpiperidin-1-yl)-9-methyl-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11620461.png)



![(3Z)-1-butyl-3-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B11620481.png)
![1-[(3-Ethoxy-4-hydroxybenzylidene)amino]-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B11620482.png)
![(3-{(E)-[1-(3,5-dimethylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)acetonitrile](/img/structure/B11620487.png)
![N-[2-(5-bromonaphthalen-1-yl)-1,3-benzoxazol-5-yl]pyridine-3-carboxamide](/img/structure/B11620497.png)
![3-{(Z)-[3-(2-Methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-{[3-(4-morpholinyl)propyl]amino}-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B11620518.png)

![Bis(2-methoxyethyl) 4-[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11620526.png)
![1-[11-(4-fluorophenyl)-1-hydroxy-3-(4-methoxyphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-3-methylbutan-1-one](/img/structure/B11620532.png)
![N-(5-Chloro-2-methylphenyl)-2-[N-(2,3-dimethylphenyl)methanesulfonamido]acetamide](/img/structure/B11620541.png)
